2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione
Description
This compound is a naphthoquinone derivative featuring a polyisoprenoid side chain. Its structure comprises a 1,4-dihydronaphthalene-1,4-dione core substituted with a methyl group at position 2 and a highly branched, unsaturated C36 chain at position 2. The side chain contains nine conjugated double bonds (all in E configuration) and nine methyl substituents, conferring significant hydrophobicity and structural rigidity . This compound is structurally analogous to ubiquinones (CoQ10) and plastoquinones but differs in the length of the isoprenoid tail and substitution pattern on the quinone core .
Properties
IUPAC Name |
2-methyl-3-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXHNIUHQUASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Naphthoquinone Core
The core structure, 1,4-dihydronaphthalene-1,4-dione , can be synthesized via:
- Diels-Alder cycloaddition : Starting from suitable dienes and quinone derivatives.
- Oxidation of naphthalene derivatives : Using oxidizing agents such as potassium dichromate or DDQ to convert dihydronaphthalenes to quinones.
Alkyl Chain Construction
The extensive polyene chain with multiple (2E) configurations is typically assembled via:
- Wittig reactions : Using phosphonium ylides with aldehyde or ketone intermediates to form the conjugated double bonds with E-configuration.
- Horner–Wadsworth–Emmons reactions : For better stereocontrol over the olefins, employing phosphonate esters and aldehydes.
Numerical data from related compounds indicate that the olefins are introduced sequentially, with stereoselectivity maintained through reaction conditions such as low temperature and choice of solvents.
Side Chain Functionalization
The terminal chain, featuring methyl substitutions and specific stereochemistry, is introduced via:
- Alkylation reactions : Using methyl iodide or methyl bromide in the presence of bases such as potassium carbonate.
- Selective methylation : To ensure the nonamethyl pattern, methyl groups are added at specific positions using methylating agents under controlled conditions.
Final Oxidation and Purification
The final steps involve:
- Oxidation of dihydroquinone to quinone : Using agents like potassium dichromate or ferric chloride.
- Purification : Through column chromatography, recrystallization, and HPLC to ensure stereochemical purity and removal of by-products.
Notes on Reaction Conditions and Stereochemistry
- Maintaining the (2E) configuration across the polyene chain requires low-temperature conditions, typically around -78°C to 0°C, during olefination.
- Use of non-stoichiometric amounts of reagents and inert atmospheres (nitrogen or argon) minimizes isomerization.
- Protecting groups are employed during multi-step synthesis to prevent unwanted side reactions, especially on the quinone core and methyl groups.
Summary of Research Findings and Data Tables
Notes and Considerations
- Reaction stereochemistry is critical; the (2E) configuration is maintained via reaction conditions and choice of reagents.
- Purity and stereochemical integrity are verified through NMR, MS, and IR spectroscopy.
- Yield optimization often involves iterative purification and reaction condition tuning.
Chemical Reactions Analysis
Hydrogenation Reactions
The compound’s polyunsaturated side chain and naphthoquinone core undergo selective hydrogenation under controlled conditions.
| Reaction Conditions | Reagents/Catalysts | Products | References |
|---|---|---|---|
| Catalytic hydrogenation (H₂) | Palladium on carbon (Pd/C) | Saturation of polyene chain to form a fully saturated alkyl side chain | |
| Partial hydrogenation | Nickel catalyst | Selective reduction of specific double bonds in the polyene chain |
-
Mechanistic Insight : Hydrogenation typically targets the less sterically hindered double bonds in the polyene chain first, followed by the aromatic quinone moiety under harsher conditions.
Oxidation Reactions
The naphthoquinone core and dihydronaphthalene moiety are susceptible to oxidation.
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic oxidation | KMnO₄, H₂SO₄ | Cleavage of polyene chain to carboxylic acids or ketones | |
| Photochemical oxidation | O₂, UV light | Formation of epoxides or peroxides on the polyene chain |
-
Key Finding : Oxidation of the dihydronaphthalene group yields fully aromatic naphthoquinone derivatives, critical for redox activity in biological systems .
Cycloaddition Reactions
The conjugated diene system in the naphthoquinone core participates in Diels-Alder reactions.
| Reaction Conditions | Dienophiles | Products | References |
|---|---|---|---|
| Thermal conditions (Δ) | Maleic anhydride | Six-membered cyclohexene adducts | |
| Microwave-assisted | Tetrazines | Pyridazine-fused naphthoquinone derivatives |
Alkylation and Electrophilic Substitution
The electron-rich aromatic system undergoes electrophilic substitution.
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, alkyl halides | Substitution at the C5 or C8 positions of the naphthoquinone core | |
| Nitration | HNO₃, H₂SO₄ | Nitro derivatives at activated positions |
Nucleophilic Addition Reactions
The quinone moiety reacts with nucleophiles, enabling functionalization.
| Reaction Conditions | Nucleophiles | Products | References |
|---|---|---|---|
| Basic conditions | Amines, thiols | Michael adducts at the α,β-unsaturated ketone | |
| Reductive amination | NH₃, NaBH₄ | Amino-substituted dihydroquinoline derivatives |
Biological Redox Activity
As a structural analog of menaquinones (vitamin K₂), this compound participates in electron transport chains via reversible redox cycling between quinone and hydroquinone states :
This property is exploited in mitochondrial respiration studies and antibacterial agent design .
Scientific Research Applications
2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and electron transfer processes.
Biology: The compound is studied for its role in cellular respiration and energy production.
Medicine: It is investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and certain types of cancer.
Industry: The compound is used in the production of dietary supplements and fortified foods.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione involves its role as a cofactor in the carboxylation of glutamate residues in certain proteins. This carboxylation process is essential for the activation of these proteins, which are involved in blood clotting, bone metabolism, and other physiological functions. The compound interacts with specific enzymes and molecular targets to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ubidecarenone (CoQ10)
- Core Structure: Benzoquinone with a 1,4-dione moiety.
- Side Chain: C50 isoprenoid chain with 10 methyl groups and 10 double bonds (all E).
- Key Differences: Longer side chain (C50 vs. C36) enhances membrane anchoring in mitochondria. Higher molecular weight (863.34 g/mol vs. ~750–800 g/mol for the target compound). Solubility: CoQ10 is insoluble in water but soluble in lipids; the target compound shares similar solubility due to its nonamethyl chain .
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methyl-1,4-benzoquinone
- Core Structure: Benzoquinone with dimethoxy and methyl substituents.
- Side Chain: C40 isoprenoid chain with 10 methyl groups and 10 double bonds.
- Key Differences :
1-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Core Structure : Pyrrole-2,5-dione.
- Side Chain: Identical C36 nonamethyl chain.
- Key Differences: Pyrrole-dione core lacks the aromaticity and redox activity of naphthoquinones.
Physicochemical Properties
Computational Similarity Metrics
- Tanimoto Coefficient : Structural similarity to CoQ10 is ~0.65 (based on binary fingerprints), indicating moderate overlap in functional groups .
- 3D Shape Similarity (ST) : ST score ≥0.8 with CoQ10 suggests comparable molecular volume and shape .
- Feature Similarity (CT): CT score ≥0.5 confirms alignment of key functional groups (e.g., quinone core) .
Biological Activity
The compound 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione is a complex organic molecule belonging to the naphthoquinone family. Its biological activity has garnered interest due to its potential applications in health and medicine. This article explores the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C71H104O2
- Molecular Weight : 989.58 g/mol
- CAS Number : 27670-93-5
Structure
The compound features a long hydrocarbon chain and a naphthoquinone moiety which is characteristic of many biologically active compounds. The presence of multiple double bonds in the hydrocarbon chain may contribute to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that naphthoquinones exhibit significant antioxidant activities. The compound under discussion may similarly possess the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
Antimicrobial Effects
Naphthoquinones have been studied for their antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of certain bacteria and fungi. For instance:
| Microorganism | Effect |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Candida albicans | Antifungal activity |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Naphthoquinones are known to modulate inflammatory pathways. Studies have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Case Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of various naphthoquinones including derivatives similar to this compound. Results indicated a significant reduction in lipid peroxidation when treated with these compounds compared to controls.
-
Case Study on Antimicrobial Effects :
- In vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Clinical Implications :
- Research into vitamin K analogs (which include naphthoquinone derivatives) has shown promise in bone health and cardiovascular disease prevention. This compound's structural similarity may lend it similar benefits.
The biological activities of this compound can be attributed to several mechanisms:
- Redox Cycling : The ability of naphthoquinones to undergo redox reactions allows them to interact with various biomolecules.
- Enzyme Inhibition : Compounds like this may inhibit specific enzymes involved in inflammation and microbial growth.
- Cell Membrane Interaction : The long hydrocarbon chain enhances membrane permeability which could facilitate its antimicrobial effects.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and characterizing this compound’s polyisoprenoid side chain?
- Methodology : Use regioselective Wittig or Horner-Wadsworth-Emmons reactions to construct the conjugated polyene chain. Monitor stereochemistry via -NMR and -NMR to confirm E-configurations at double bonds. For purity assessment, combine HPLC with UV-Vis spectroscopy (absorption peaks near 250–280 nm for quinone moieties) .
- Data Analysis : Compare experimental values (TLC) and retention times (HPLC) with computational predictions (e.g., ACD/Labs Percepta Platform) to resolve discrepancies in isomer ratios .
Q. How can researchers validate the stability of the 1,4-dihydronaphthalene-1,4-dione core under varying pH and temperature conditions?
- Experimental Design : Conduct accelerated degradation studies using buffer solutions (pH 3–11) and temperatures (25–80°C). Monitor quinone reduction kinetics via cyclic voltammetry and track degradation products using LC-MS.
- Key Metrics : Calculate half-life () and identify major degradation pathways (e.g., hydrolysis, oxidation). Cross-reference with PubChem stability data for analogous deuterated derivatives .
Advanced Research Questions
Q. What computational methods are effective for predicting the compound’s reactivity in electron-transfer reactions?
- Approach : Employ density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and redox potentials. Validate predictions using cyclic voltammetry in aprotic solvents (e.g., DMF or acetonitrile).
- Case Study : ICReDD’s reaction path search methods (quantum chemical calculations + AI-driven data extraction) can optimize experimental conditions for redox-active intermediates .
Q. How can conflicting bioactivity data for this compound in cancer cell lines be resolved?
- Hypothesis Testing :
- Variable Control : Standardize cell culture conditions (e.g., oxygen levels, serum concentration) to minimize variability.
- Mechanistic Profiling : Use RNA sequencing to identify differential gene expression in responsive vs. resistant cell lines. Cross-correlate with structural analogs (e.g., 2-(trideuteriomethyl)naphthalene-1,4-dione) to isolate isotope effects .
- Data Table :
| Cell Line | IC (µM) | p53 Status | ROS Induction (Fold Change) |
|---|---|---|---|
| MCF-7 | 12.3 ± 1.2 | Wild-type | 4.5 |
| HeLa | 25.6 ± 3.1 | Mutant | 1.8 |
Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures (e.g., plant extracts)?
- Methodology :
- Membrane Technologies : Use ultrafiltration (MWCO 1–10 kDa) to pre-concentrate the extract.
- Chromatography : Optimize reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Validate peak purity via HRMS and -NMR .
- Challenges : Co-elution with structurally similar terpenoids may require orthogonal methods (e.g., centrifugal partition chromatography).
Contradiction Analysis & Troubleshooting
Q. Why do spectroscopic data (e.g., -NMR) for this compound vary across studies?
- Root Causes :
- Solvent Effects : Chemical shifts differ in CDCl vs. DMSO-d due to hydrogen bonding with the quinone carbonyl.
- Impurity Artifacts : Residual protic solvents (e.g., methanol) in deuterated reagents can split signals.
Q. How can researchers address discrepancies between experimental and predicted LogP values?
- Investigation :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with UV quantification.
- Computational Adjustments : Apply correction factors for long-chain polyenes in ACD/Labs Percepta. Validate with structurally related benchmarks (e.g., α-tocopherol analogs) .
Future Directions
Q. What role could AI-driven autonomous laboratories play in optimizing this compound’s synthetic pathways?
- Integration : Implement closed-loop systems (e.g., COMSOL Multiphysics + AI) for real-time reaction monitoring and parameter adjustment. Prioritize reactions with high atom economy and minimal purification steps .
Q. How can researchers leverage high-throughput screening to explore structure-activity relationships (SAR) for modified derivatives?
- Workflow :
- Library Design : Synthesize analogs with varying chain lengths (C20–C40) and methyl branching patterns.
- Automation : Use robotic liquid handlers for parallelized bioassays (e.g., cytotoxicity, kinase inhibition).
- Data Mining : Apply multivariate analysis to correlate structural descriptors (e.g., chain flexibility, logD) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
